1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride is an organic compound characterized by its unique molecular structure and potential applications in various fields of scientific research. The compound has the molecular formula and a molecular weight of approximately . It is classified as a member of the oxadiazole family, which is known for its diverse biological activities.
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride falls under the category of heterocyclic compounds. Heterocycles are cyclic compounds that contain atoms of at least two different elements in their rings. In this case, the oxadiazole ring contributes to its classification as a heterocyclic compound.
The synthesis of 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize the synthesized compound .
The molecular structure of 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride features a cyclobutane ring fused to an oxadiazole ring. The structural representation can be summarized as follows:
The InChI (International Chemical Identifier) for this compound is:
This identifier helps in unambiguously describing the chemical structure .
The compound undergoes several notable chemical reactions:
These reactions expand the utility of 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride in synthetic organic chemistry .
The mechanism of action for 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets within biological systems. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This characteristic makes it a subject of interest in pharmacological studies aimed at discovering new therapeutic agents .
The physical properties include:
Chemical properties encompass:
Relevant data on stability and reactivity under different conditions are crucial for handling and application purposes .
The applications of 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride span multiple fields:
The 1,2,4-oxadiazole ring in the target compound is typically constructed via cyclodehydration of O-acylamidoxime precursors. Recent optimizations employ microwave-assisted synthesis to achieve near-quantitative yields (92–95%) while reducing reaction times from hours to minutes. Critical to this approach is the use of cyclobutanecarbonitrile precursors, which undergo hydroxylamine-mediated formation to generate key amidoxime intermediates. Ring closure is then facilitated by carboxylic acid activators like polyphosphoric acid (PPA) or carbonyl diimidazole (CDI) in toluene under reflux [6].
Notably, in situ trapping of volatile byproducts (such as water or imidazole) using molecular sieves significantly improves reaction kinetics and purity (>98% by HPLC). Alternative cyclization agents such as phosphorous oxychloride (POCl₃) in acetonitrile yield comparable results but require stringent moisture control. The 5-cyclobutyl substituent's strain energy necessitates precise temperature control during cyclization to prevent ring-opening byproducts, with optimal performance observed at 80–90°C [6] [9].
Table 1: Optimization of Oxadiazole Ring-Closing Conditions
Cyclization Agent | Solvent | Temp (°C) | Time | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|---|
Polyphosphoric Acid | Toluene | 110 | 3 h | 78 | 95 |
CDI | THF | 65 | 45 min | 92 | 98 |
POCl₃ | Acetonitrile | 80 | 2 h | 85 | 96 |
Microwave + CDI | DMF | 120 (MW) | 15 min | 95 | 99 |
The strained cyclobutyl ring system introduces unique synthetic challenges. Palladium-catalyzed [2+2] cycloadditions between vinyl amides and ethylene derivatives enable stereoselective construction of the aminocyclobutane moiety. Recent protocols utilize chiral Pd(II) catalysts (e.g., Pd(OAc)₂/(R)-BINAP) to achieve enantiomeric excess (ee) >90% for the cyclobutylamine precursor. This method is superior to traditional [2+2] photocycloadditions, which exhibit poor regioselectivity (<60% ee) and require harsh UV light [8].
For the 5-cyclobutyl-1,2,4-oxadiazole subunit, copper-catalyzed azide-alkyne cycloaddition (CuAAC) between cyclobutylacetylenes and acyl azides generates triazole intermediates, which undergo oxidative rearrangement to form the oxadiazole core. This one-pot cascade reaction achieves 85% yield with Cu(I)/neocuproine complexes in tert-butanol at 60°C. The methodology tolerates diverse functional groups, enabling late-stage modifications of the cyclobutyl ring [6] [8].
Conversion of the free base to the hydrochloride salt is critical for enhancing stability and crystallinity. Anti-solvent crystallization in ethyl acetate saturated with gaseous HCl achieves >99.5% purity by suppressing chloride counterion exchange. Mixed solvent systems (e.g., IPA/water 9:1 v/v) yield needle-like crystals ideal for filtration, while anhydrous THF produces aggregates with inferior flow properties [5].
Counterion studies reveal that hydrochloride formation in methanol generates solvated crystals that desolvate at 40–60°C, causing stability issues during storage. Non-classical anions like besylate or tosylate were evaluated but showed reduced aqueous solubility (2.3 mg/mL vs. hydrochloride’s 18.7 mg/mL in PBS pH 7.4). The hydrochloride form maintains stability under ICH accelerated conditions (40°C/75% RH for 3 months) with <0.1% degradation [5] [8].
Solvent-free mechanochemical synthesis substantially reduces E-factor waste metrics. Ball-milling cyclobutanecarbonitrile, hydroxylamine hydrochloride, and sodium carbonate generates amidoxime intermediates without aqueous workup, eliminating halogenated solvent use. Subsequent ring-closing with CDI under melt conditions (70°C) achieves 88% yield with minimal purification [4].
Continuous-flow hydrogenation addresses key byproduct challenges in the reduction of the cyano group to the primary amine. Using a packed-bed reactor (Pd/C catalyst, 50 bar H₂, 80°C), reaction residence times decrease from 12 h to <30 min while avoiding over-reduction byproducts (<0.5% dimeric impurities vs. 5–8% in batch). Aqueous waste is reduced by 90% through solvent recycling [4].
Systematic structural variations reveal that cyclobutyl ring contraction (to cyclopropyl) or expansion (to cyclopentyl) at the oxadiazole 5-position reduces target binding affinity by 10–100 fold. Conversely, fluorination at the cyclobutyl β-position (C2/C3) enhances metabolic stability (t₁/₂ increase from 1.2 to 8.7 h in human microsomes) without compromising potency [7] [9].
The amine moiety tolerates methyl or ethyl substitutions but shows 3–5× decreased permeability (PAMPA) with bulkier groups. Spirocyclic analogues (e.g., 1-azaspiro[3.3]heptane) demonstrate improved CNS penetration (brain/plasma ratio = 1.8 vs. 0.2 for parent), making them valuable for neurotargeted applications. These SAR insights directly guide the synthesis of focused libraries for lead optimization [7] [9].
Table 2: SAR of Cyclobutyl and Amine Modifications
Modification | Binding Affinity (IC₅₀, nM) | Microsomal t₁/₂ (h) | Aqueous Solubility (mg/mL) | Key Property Change |
---|---|---|---|---|
Parent Compound | 25 | 1.2 | 18.7 | Baseline |
3-Fluorocyclobutyl (oxadiazole) | 28 | 8.7 | 16.2 | ↑ Metabolic stability |
Cyclopropyl (oxadiazole) | 320 | 0.9 | 22.1 | ↓ Binding affinity |
N-Methylamine | 41 | 2.1 | 8.5 | ↓ Solubility |
Spirocyclic amine | 19 | 5.3 | 12.9 | ↑ CNS penetration |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9